Binding Mode Differentiation vs. the Carbazole-Based NMT Inhibitor Co-Crystallized in the Same Study
In the same publication (Wu et al., 2007), the authors reported ternary complex crystal structures of yeast NMT with two structurally distinct non-peptidic inhibitors: (Z)-3-Benzyl-5-(2-Hydroxy-3-Nitrobenzylidene)-2-Thioxothiazolidin-4-One (GN8; PDB 2P6F) and 1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol (PDB 2P6G) . Both inhibitors occupy the peptide substrate-binding site and interact primarily through hydrophobic contacts, but they represent two entirely different chemical scaffolds—a thioxothiazolidinone and a carbazole-amino-alcohol—co-crystallized under identical conditions (3.10 Å and 3.00 Å resolution, respectively; both with myristoyl-CoA present) . This provides a direct structural comparator within a single experimental system. Although the original paper does not report separate IC50 values for these two inhibitors, the availability of both co-crystal structures enables comparative structure-based assessment of binding poses, ligand efficiency, and scaffold-specific interactions for medicinal chemistry campaigns .
| Evidence Dimension | Co-crystal structure with Saccharomyces cerevisiae NMT in ternary complex with myristoyl-CoA; resolution and binding site occupancy |
|---|---|
| Target Compound Data | PDB 2P6F: GN8 bound; 3.10 Å resolution; 6 copies in asymmetric unit; peptide substrate-binding site occupied |
| Comparator Or Baseline | PDB 2P6G: 1-(Cyclohexylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol bound; 3.00 Å resolution; 6 copies in asymmetric unit |
| Quantified Difference | Both inhibitors co-crystallized in the same study, enabling direct scaffold comparison. GN8 (thioxothiazolidinone) vs. carbazole-amino-alcohol—distinct chemical classes with different hydrogen-bonding capacity. No IC50 values reported for either in the original publication. |
| Conditions | X-ray diffraction; Saccharomyces cerevisiae NMT; ternary complex with tetradecanoyl-CoA (MYA); Wu et al., J. Biol. Chem., 2007 |
Why This Matters
For procurement decisions in structure-based drug design, having a co-crystal structure with a validated binding mode (rather than only docking predictions) significantly reduces the risk of pursuing inactive analogs, and GN8 is one of only two non-peptidic inhibitors with experimentally determined NMT binding poses from this foundational study.
- [1] Wu, J., Tao, Y., Zhang, M., Howard, M.H., Gutteridge, S., Ding, J. Crystal structures of Saccharomyces cerevisiae N-myristoyltransferase with bound myristoyl-CoA and inhibitors reveal the functional roles of the N-terminal region. J. Biol. Chem., 2007, 282, 22185–22194. View Source
- [2] PDB entry 2P6G: Crystal structures of Saccharomyces cerevisiae N-myristoyltransferase with bound myristoyl-CoA and inhibitors. Deposited: 2007-03-18; Resolution: 3.00 Å. View Source
